2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide is a complex organic compound characterized by the presence of chlorinated benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzamido)-N-(4-chlorophenyl)benzamide typically involves the reaction of benzamide with chlorinated reagents. One common method involves the use of benzamide and N-chlorosuccinimide (NCS) as a nitrogen/halogen source. The reaction is catalyzed by 4-dimethylaminopyridine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated benzamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
N-Chlorosuccinimide (NCS): Used as a halogen source in substitution reactions.
4-Dimethylaminopyridine: Acts as a catalyst in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-chlorobenzamido)-N-(4-chlorophenyl)benzamide is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-chlorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylate: A related compound with similar structural features.
1-(2-chlorobenzamido)-1-(4-chlorophenyl)-2,2-dichloroethane: Another compound with chlorinated benzamide groups.
Uniqueness
2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide is unique due to its specific combination of chlorinated benzamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H14Cl2N2O2 |
---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
2-[(2-chlorobenzoyl)amino]-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25) |
InChI-Schlüssel |
LUOFCNPPNQTVPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.